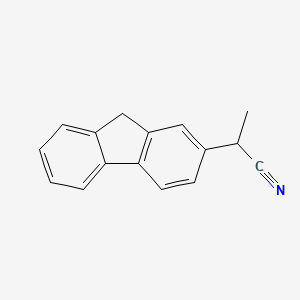

2-(9H-fluoren-2-yl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13N |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-(9H-fluoren-2-yl)propanenitrile |

InChI |

InChI=1S/C16H13N/c1-11(10-17)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9H2,1H3 |

InChI Key |

GCANDCNCYUOHQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Structural Framework of 2 9h Fluoren 2 Yl Propanenitrile Within Fluorene Based Compounds

The defining feature of 2-(9H-fluoren-2-yl)propanenitrile is the propanenitrile group attached to the second position of the fluorene (B118485) ring system. Fluorene itself is a polycyclic aromatic hydrocarbon known for its rigidity, planarity, and efficient charge transport capabilities. These foundational properties are conferred upon its derivatives, including the subject compound.

To better understand its place within the broader class of fluorene-based compounds, a comparison with other derivatives is insightful:

| Feature | This compound | 9,9-Disubstituted Fluorenes | Spiro-Fluorene Derivatives |

| Substitution at C-9 | Unsubstituted (two hydrogen atoms) | Alkyl or aryl groups | Spirocyclic linkage |

| Key Property | Asymmetric "push-pull" system | Enhanced solubility and processability | High thermal stability and amorphous morphology |

| Primary Application Area | Organic electronics (e.g., OLEDs) | Host materials in OLEDs, polymer solar cells | Blue-light-emitting materials, hole-transporting materials |

This table provides a comparative overview of this compound against other classes of fluorene derivatives, highlighting key structural differences and their impact on properties and applications.

Research Trajectories for Cyano Substituted Fluorene Systems

Direct Synthetic Routes to this compound

Direct approaches to the this compound backbone often involve the strategic formation of carbon-carbon bonds at the 9-position of the fluorene ring or the construction of the nitrile-containing side chain.

The Michael addition is a key reaction for forming C-C bonds at the C9 position of the fluorene nucleus. This position is particularly reactive due to the acidity of its protons. The reaction typically involves the addition of a fluorenyl anion to an α,β-unsaturated carbonyl compound or nitrile. While direct synthesis of this compound via this method is not extensively detailed, the principles are well-established in the synthesis of related 9-substituted fluorene derivatives. researchgate.net

Condensation reactions are fundamental in synthesizing α-fluorenyl substituted nitriles. The Knoevenagel condensation, for example, is a pivotal step in a highly efficient, metal-free, four-component domino reaction that yields nicotinonitrile derivatives containing the this compound moiety. This reaction typically involves the condensation of an active methylene (B1212753) compound (like a fluorenyl acetonitrile (B52724) derivative) with a carbonyl group. In one documented pathway, 1-(9H-fluoren-2-yl)ethanone undergoes a Knoevenagel condensation to form a Michael acceptor, which is a critical intermediate in the synthesis of the target molecule's derivatives. Hydrothermal conditions have also been explored for condensation reactions to form nitriles from precursors like amides, demonstrating the dehydration process that leads to the C≡N triple bond. nih.gov

Multicomponent Reaction Strategies Employing Fluorene-Derived Nitriles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single pot. Fluorene and its derivatives are valuable building blocks in MCRs for creating diverse molecular architectures. researchgate.net

A prominent strategy for synthesizing derivatives of this compound involves a domino four-component reaction. This method utilizes 3-(9H-fluoren-2-yl)-3-oxopropanenitrile as a key reactant alongside 1-(9H-fluoren-2-yl)ethanone, various aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). The reaction, conducted in refluxing acetic acid, proceeds through a sequence of imine formation, Knoevenagel condensation, 1,4-Michael addition, and subsequent intramolecular cyclization to afford the final nicotinonitrile products in high yields. This approach is advantageous due to its short reaction times and avoidance of costly transition-metal catalysts.

Table 1: Four-Component Domino Condensation for Nicotinonitrile Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Product Example | Yield |

|---|

This interactive table summarizes the reactants and conditions for the domino condensation reaction.

Catalysts play a crucial role in expanding the scope and efficiency of multicomponent reactions for synthesizing fluorene-nitrile derivatives. Both metal-based and metal-free catalytic systems have been developed.

A copper(II) triflate-catalyzed method has been reported for the synthesis of fluorene-propanenitrile hybrids. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also effective catalysts. They have been used in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles to create highly functionalized 9,9-disubstituted fluorenes. thieme-connect.deacs.org For example, the reaction of fluorene propargylic alcohols with substituted 7-azaindoles in the presence of BF₃·OEt₂ yields complex hybrid molecules. acs.org Furthermore, isocyanide-based multicomponent reactions (IMCRs) have been employed to incorporate the fluorene moiety into diverse and complex structures, starting from 9-isocyanofluorene. researchgate.netx-mol.com

Table 2: Examples of Catalyst-Mediated Syntheses of Fluorene Derivatives

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper(II) triflate | Alkene derivatives, Acetonitrile | Fluorene-propanenitrile hybrids | |

| BF₃·OEt₂ | 9-(Phenylethynyl)-9H-fluoren-9-ols, 2-Aminobenzamides | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides | thieme-connect.de |

| BF₃·OEt₂ | Fluorene propargylic alcohols, 7-Azaindoles | N-Methyl-7-azaindole-appended (phenylethynyl)-fluorene derivatives | acs.org |

This interactive table presents various catalytic systems used in the synthesis of complex fluorene derivatives.

Strategic Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold can be strategically modified to fine-tune its properties for specific applications. Functionalization can occur at several positions, including the C9 position of the fluorene ring, the phenyl rings, and the propanenitrile side chain.

Derivatization at the C9 position is common, and various alkyl or aryl groups can be introduced. researchgate.net For instance, fluorene propargylic alcohols can be synthesized and subsequently reacted with different nucleophiles under Lewis acid catalysis to produce a wide range of 9,9-disubstituted fluorenes. acs.org

Furthermore, the aromatic rings of the fluorene core can be functionalized using standard aromatic substitution reactions. For example, palladium-catalyzed coupling reactions like the Stille or Sonogashira coupling can be used to attach other molecular fragments, as demonstrated in the synthesis of fluorene-based two-photon absorbing molecules. nih.gov The synthesis of bromo-substituted fluorene derivatives also provides a handle for further transformations, such as Suzuki coupling reactions. acs.org These derivatization strategies allow for the creation of a large library of compounds based on the core this compound structure, each with potentially unique characteristics.

Mechanistic Organic Reactions and Chemical Transformations of 2 9h Fluoren 2 Yl Propanenitrile

Reactivity of the Nitrile Functional Group in 2-(9H-Fluoren-2-yl)propanenitrile

The nitrile (-C≡N) group is a highly versatile functional group characterized by a polarized carbon-nitrogen triple bond and a lone pair of electrons on the nitrogen atom. ebsco.comlibretexts.org The carbon atom is electrophilic, while the nitrogen is nucleophilic, making the group susceptible to a variety of transformations. researchgate.net

The electrophilic carbon atom of the nitrile group in this compound is a key site for nucleophilic attack. This reactivity is fundamental to many of its transformations, including hydrolysis.

Under both acidic and basic aqueous conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid. ebsco.comnoaa.gov This reaction proceeds through an amide intermediate, 2-(9H-fluoren-2-yl)propanamide. In acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon, which is then attacked by water. ebsco.com In basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion initiates the process. The formation of the carboxylic acid, 2-(9H-fluoren-2-yl)propanoic acid, from the nitrile represents a significant functional group interconversion.

The nitrile group can also participate in nucleophilic additions with other nucleophiles. For instance, thiols like cysteine can react with nitriles to form thioimidate adducts, a reaction of considerable interest in the context of covalent drug design. nih.gov

Table 1: Hydrolysis of this compound

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-(9H-Fluoren-2-yl)propanamide | 2-(9H-Fluoren-2-yl)propanoic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq), heat, then H₃O⁺ workup | 2-(9H-Fluoren-2-yl)propanamide | 2-(9H-Fluoren-2-yl)propanoic acid |

The nitrile group is readily reduced to a primary amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve this transformation by a two-step hydride addition. libretexts.org The initial hydride attack on the nitrile carbon forms an imine anion intermediate. libretexts.org A second hydride addition, followed by an aqueous workup, yields the corresponding primary amine, 2-(9H-fluoren-2-yl)propan-1-amine. libretexts.org

Alternatively, the reduction can be controlled to yield an aldehyde. Reagents like diisobutylaluminum hydride (DIBAL-H) are used for this partial reduction. The reaction proceeds via an imine intermediate which, upon careful hydrolysis, gives the aldehyde, 2-(9H-fluoren-2-yl)propanal, preventing over-reduction to the amine. libretexts.org

Table 2: Reduction of the Nitrile Group

| Desired Product | Reagent | Reaction Pathway |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | Complete reduction via double hydride addition. libretexts.org |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) followed by H₂O | Partial reduction to an imine, then hydrolysis. libretexts.org |

Organometallic reagents, particularly Grignard reagents (R-MgX), can add to the electrophilic carbon of the nitrile group. libretexts.org The reaction of this compound with a Grignard reagent forms an imine anion upon initial addition. This intermediate is stable until acidic hydrolysis, which converts it into a ketone. libretexts.org This reaction provides a powerful method for carbon-carbon bond formation, attaching a new alkyl or aryl group from the Grignard reagent to the carbon that was formerly part of the nitrile.

The nitrile group's ability to coordinate with metals also plays a role in certain catalytic reactions. For example, copper(II) triflate has been used to catalyze reactions involving fluorene-propanenitrile derivatives, highlighting the interaction between the nitrile and transition metals.

Chemical Reactivity of the 9H-Fluorene Moiety in this compound

The fluorene (B118485) ring system is an aromatic hydrocarbon, and as such, it undergoes electrophilic aromatic substitution (EAS). fiveable.memasterorganicchemistry.com The existing 2-propanenitrile substituent influences the position and rate of these substitution reactions.

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds like fluorene. lumenlearning.comlibretexts.org Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.org These reactions typically require a catalyst to generate a potent electrophile that can overcome the stability of the aromatic system. libretexts.org For instance, the bromination of benzene (B151609) requires a Lewis acid catalyst like FeBr₃ to activate the bromine molecule. lumenlearning.com

In this compound, the propanenitrile group attached to the C2 position will influence where incoming electrophiles attack the fluorene ring. The nitrile group is generally considered an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position on a simple benzene ring. However, the fluorene system offers multiple rings and positions for substitution. The directing effects on the fluorene nucleus are more complex, with substitution possible on either of the benzene rings. The most reactive positions on the unsubstituted fluorene ring for electrophilic attack are typically C2 and C7. With the C2 position already occupied, substitution patterns will be directed to other available positions, influenced by the electronic effects of the propanenitrile substituent.

For example, in a bromination reaction, the electrophile (Br⁺, generated from Br₂ and FeBr₃) will add to the aromatic ring, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate), before a proton is lost to restore aromaticity. lumenlearning.comlibretexts.org The precise location of bromination on the this compound ring system would require specific experimental data, but would likely favor positions electronically activated by the fluorene system and not strongly deactivated by the substituent.

The fluorene moiety within this compound can be further modified after its initial synthesis. These modifications can involve functionalizing other positions on the aromatic rings or building additional rings onto the fluorene framework (annulation).

For instance, other functional groups can be introduced onto the fluorene skeleton via electrophilic substitution, as discussed above, or through other reaction sequences. Research on related fluorene compounds shows that groups like nitro substituents can be introduced and subsequently reduced to amino groups, which can then be further derivatized. nih.gov This demonstrates the potential for extensive post-synthetic modification of the fluorene core.

Annulation reactions, which construct new rings, can also be envisioned. Starting with functionalized fluorene derivatives, intramolecular cyclization reactions can lead to more complex, fused-ring systems. For example, Knoevenagel condensation reactions involving the methylene (B1212753) bridge at the C9 position of fluorene are common, and similar strategies could be applied to derivatives of this compound to build more elaborate molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 9h Fluoren 2 Yl Propanenitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the atomic connectivity and spatial arrangement within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 2-(9H-fluoren-2-yl)propanenitrile and its derivatives are characterized by distinct signals corresponding to the fluorenyl backbone and the propanenitrile side chain.

In the ¹H NMR spectrum, the aromatic protons of the fluorene (B118485) ring typically resonate in the downfield region, generally between δ 7.2 and 8.0 ppm, appearing as a series of multiplets due to spin-spin coupling between adjacent protons. The methylene (B1212753) protons (H-9) of the fluorene ring typically exhibit a singlet at approximately 3.9 ppm. The protons of the propanenitrile side chain would present as a quartet for the methine proton (CH) and a doublet for the methyl group (CH₃), with their exact chemical shifts influenced by the electronic environment.

The ¹³C NMR spectrum provides complementary information, with the numerous aromatic carbons of the fluorene moiety appearing in the δ 120-150 ppm range. The nitrile carbon (C≡N) is a key diagnostic signal, typically found in the δ 115-125 ppm region. nih.gov The carbons of the propanenitrile side chain, including the methyl and methine carbons, would resonate in the upfield aliphatic region of the spectrum.

A detailed, though hypothetical, assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on established ranges for similar fluorene derivatives.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1, H-8 | Multiplet (7.8-8.0) | Aromatic Region (120-150) |

| H-3, H-6 | Multiplet (7.3-7.5) | Aromatic Region (120-150) |

| H-4, H-5 | Multiplet (7.3-7.5) | Aromatic Region (120-150) |

| H-7 | Multiplet (7.2-7.4) | Aromatic Region (120-150) |

| H-9 (CH₂) | Singlet (~3.9) | Aliphatic Region (~37) |

| CH (propanenitrile) | Quartet | Aliphatic Region |

| CH₃ (propanenitrile) | Doublet | Aliphatic Region |

| C≡N | - | Nitrile Region (~120) |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign the complex array of signals in the NMR spectra of fluorene derivatives and to establish through-bond and through-space connectivities, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. ucf.eduucf.eduyoutube.comsdsu.edu For instance, it would show correlations between the adjacent aromatic protons on the fluorene rings, aiding in their specific assignment. It would also confirm the coupling between the methine and methyl protons of the propanenitrile side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. ucf.eduyoutube.comsdsu.eduepfl.ch An HSQC spectrum would allow for the unambiguous assignment of the carbon signals for all protonated carbons by correlating them to their attached, and often more easily assigned, protons. For example, the signal for the C-9 carbon would be identified by its correlation to the H-9 proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. ucf.eduyoutube.comsdsu.eduepfl.ch This is crucial for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the junction carbons of the fluorene ring system. For example, a correlation between the methine proton of the propanenitrile group and the nitrile carbon would firmly establish their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry and spatial proximity of atoms, NOESY is the technique of choice. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be particularly useful in more complex, substituted derivatives of this compound to elucidate their preferred conformations.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its constituent functional groups. The most diagnostic band would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. The presence of the aromatic fluorene system would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propanenitrile and the fluorene methylene group would be observed in the 2850-3000 cm⁻¹ range.

A table of expected characteristic FT-IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2200 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| CH₂ (Fluorene) | Bending (Scissoring) | ~1450 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar functional groups and symmetric vibrations. esisresearch.org In the context of this compound, the Raman spectrum would also clearly show the nitrile stretch, often with a strong intensity. The symmetric breathing modes of the aromatic rings of the fluorene moiety are typically strong in the Raman spectrum, providing a characteristic fingerprint for this part of the molecule. The non-polar C-C bonds of the aliphatic chain would also be more readily observed in the Raman spectrum compared to the FT-IR.

Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities for both FT-IR and Raman spectra. researchgate.netnih.gov Comparing these calculated spectra with the experimental data allows for a more detailed and accurate assignment of the observed vibrational bands to specific molecular motions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), would be used to accurately determine its molecular weight, confirming its elemental composition.

Upon ionization, the molecule can undergo fragmentation, breaking at its weakest bonds. The analysis of the resulting fragment ions provides valuable clues about the molecule's structure. For nitriles, a common fragmentation pathway involves the loss of a hydrogen radical (H•) from the carbon adjacent to the nitrile group, leading to a stable [M-1]⁺ ion. Another characteristic fragmentation is the loss of HCN (M-27). miamioh.edu

For this compound, key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the methine carbon and the methyl group.

Loss of the propanenitrile side chain: Cleavage of the bond connecting the side chain to the fluorene ring, resulting in a fluorenyl cation.

Fragmentation of the fluorene ring system: At higher energies, the fluorene ring itself can fragment, although this is generally less common than the loss of substituents.

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the structural information obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the chemical formula of newly synthesized this compound derivatives. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass.

For fluorene derivatives, HRMS is used to verify that the elemental composition of the synthesized product matches the theoretical composition, confirming a successful reaction. The technique is particularly crucial for differentiating between compounds with identical nominal masses but different elemental formulas. The high-resolution data generated provides definitive evidence of the compound's identity, which is a prerequisite for further characterization and publication. nih.govthieme-connect.de

Table 1: Representative HRMS Data for this compound This table illustrates typical data obtained from an HRMS analysis. The protonated molecule [M+H]⁺ is commonly observed.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃N |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 220.1121 Da |

| Measured Exact Mass | 220.1119 Da |

| Mass Error | -0.91 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

The primary advantage of ESI is its ability to generate intact molecular ions, providing clear and easily interpretable mass spectra that directly indicate the molecular weight of the derivative. nih.gov This makes it an essential technique for routine reaction monitoring and final product confirmation. When combined with a high-resolution analyzer (as in ESI-HRMS), it becomes a powerful tool for definitive structural validation.

Electronic Spectroscopy for Photophysical Property Assessment

The defining characteristic of many fluorene derivatives is their strong interaction with light. The extended π-conjugation of the fluorene system, modulated by the electronic push-pull nature of its substituents, gives rise to distinct absorption and emission properties. nih.gov Electronic spectroscopy techniques are therefore central to characterizing these materials and assessing their potential for applications in optoelectronics and bioimaging. elsevierpure.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to determine the electronic transitions within a molecule. For this compound derivatives, the absorption spectra are dominated by strong π-π* transitions within the conjugated fluorene system. The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecular structure. researchgate.net

Research has shown that creating a "push-pull" system—where the fluorene acts as an electron donor and the nitrile group (or other substituent) acts as an electron acceptor—can lead to an intramolecular charge transfer (ICT) band at a lower energy (longer wavelength). researchgate.net The extent of this red-shift depends on the strength of the donor and acceptor groups and the length of the π-conjugated bridge. ucf.edu Furthermore, these derivatives often exhibit solvatochromism, where the λmax shifts in response to the polarity of the solvent, providing insight into the change in dipole moment upon electronic excitation. ucf.edunih.gov

Table 2: Influence of Substituents and Solvent on UV-Vis Absorption Maxima (λmax) This table presents hypothetical, representative data illustrating established trends for push-pull fluorene derivatives.

| Derivative Substituent (Position) | Solvent | λmax (nm) |

| Parent Compound | Dichloromethane | 301 nm |

| -NO₂ (at C7) | Dichloromethane | 383 nm ucf.edu |

| -N(Ph)₂ (at C7) | Dichloromethane | 395 nm |

| -NO₂ (at C7) | Hexane | 375 nm |

| -NO₂ (at C7) | Acetonitrile (B52724) | 388 nm |

Steady-State and Time-Resolved Fluorescence Spectroscopy

Many derivatives of this compound are highly fluorescent, a property that is extensively studied using fluorescence spectroscopy. Steady-state fluorescence measurements provide the emission spectrum and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the emission process. ucf.edunih.gov The emission wavelength maximum (λem) is invariably red-shifted relative to the absorption maximum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is an important parameter, especially for applications like fluorescent probes and organic light-emitting diodes (OLEDs), as a large shift minimizes self-absorption.

The quantum yield is determined relative to a known standard, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. nih.gov The electronic nature of substituents and the polarity of the solvent can have a profound impact on both the emission wavelength and the quantum yield. ucf.edunih.gov For instance, some push-pull systems exhibit twisted intramolecular charge transfer (TICT) states in polar solvents, which can lead to a large Stokes shift but may also introduce non-radiative decay pathways that quench fluorescence. nih.gov Time-resolved fluorescence spectroscopy can further be used to measure the fluorescence lifetime (τF), providing deeper insights into the dynamics of the excited state.

Table 3: Representative Photophysical Properties of Fluorene Derivatives in Dichloromethane This table shows hypothetical, representative data illustrating common trends in fluorescence of push-pull fluorene systems.

| Derivative Substituent (at C7) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Parent Compound | 301 | 315 | 14 | 0.85 |

| -NO₂ | 383 | 510 | 127 | 0.45 |

| -N(Ph)₂ | 395 | 450 | 55 | 0.70 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide invaluable information about electronic structure and behavior in solution, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous determination of the molecular structure in the solid state. creative-biostructure.comcarleton.edu This technique provides a precise three-dimensional map of atomic positions within a crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. carleton.edurigaku.com

For this compound and its derivatives, obtaining a crystal structure is critical for several reasons. Firstly, it confirms the molecular connectivity and stereochemistry established by other methods. thieme-connect.de Secondly, it reveals the molecule's conformation in the solid state, including the planarity of the fluorene core and the orientation of its substituents. Finally, SCXRD provides crucial information about intermolecular interactions, such as π-π stacking, C-H···N hydrogen bonds, and other van der Waals forces. These interactions govern the crystal packing, which in turn significantly influences the bulk material properties, including charge transport mobility in organic semiconductors and solid-state fluorescence efficiency. The structures of complex fluorene derivatives have been successfully established using this technique, providing critical insights into their structure-property relationships. thieme-connect.de

Table 4: Key Structural Parameters Determined by Single-Crystal X-ray Diffraction This table lists the types of precise structural data that are obtained from a successful SCXRD experiment.

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. | Defines the fundamental crystal lattice and symmetry. carleton.edu |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-C, C≡N). | Confirms bond orders and reveals electronic effects (e.g., conjugation). creative-biostructure.com |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C). | Defines the local geometry and steric strain around an atom. creative-biostructure.com |

| Torsional (Dihedral) Angles | The angle between two planes defined by four connected atoms. | Describes the conformation and rotation around single bonds. |

| Intermolecular Distances | Distances between atoms of adjacent molecules (e.g., π-stacking distance). | Reveals how molecules pack in the solid state, influencing bulk properties. |

Computational and Theoretical Chemistry Insights into 2 9h Fluoren 2 Yl Propanenitrile

Electronic Structure and Reactivity Studies via Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in mapping the electronic landscape of 2-(9H-fluoren-2-yl)propanenitrile, offering insights into its stability and reactivity.

Density Functional Theory (DFT) has been a important method for determining the optimized geometry and electronic properties of this compound. These calculations are crucial for understanding the molecule's three-dimensional structure and the distribution of electron density. While specific geometric parameters like bond lengths and angles for this compound are not extensively documented in publicly available literature, DFT studies on analogous fluorene (B118485) derivatives provide a general framework for what to expect. For instance, studies on similar fluorene-based chromophores highlight the planarity of the fluorene core and the electronic influence of substituents. The nitrile group, being electron-withdrawing, is expected to modulate the electronic properties of the fluorene system.

Table 1: Conceptual Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Primarily on the fluorene ring system | Nucleophilic character, site of electron donation |

| LUMO | Influenced by the propanenitrile group | Electrophilic character, site of electron acceptance |

This table is based on general principles of FMO theory as applied to substituted fluorene systems, in the absence of specific computational data for this compound.

Mechanistic Investigations through Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

The study of reaction mechanisms at a molecular level often involves the computational mapping of the potential energy surface to identify the lowest energy pathway from reactants to products. This includes the characterization of transition states, which are the energetic maxima along the reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis would provide critical insights into the reaction kinetics and selectivity. However, at present, there are no specific published studies detailing the transition state analysis for reactions involving this particular compound.

Solvatochromism, the change in a substance's color with the polarity of the solvent, provides valuable information about the difference in polarity between the ground and excited states of a molecule. Computational studies can model these solvatochromic shifts and provide a deeper understanding of the excited state properties. For push-pull systems like fluorene derivatives with electron-withdrawing groups, significant solvatochromic effects are often observed. Time-dependent DFT (TD-DFT) is a common method to investigate the excited state dynamics, including processes like internal charge transfer. While experimental and computational studies on related nitro-fluorene compounds have demonstrated these effects, specific solvatochromic and excited-state dynamics studies for this compound are not currently available.

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret experimental spectra. Techniques like DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. For this compound, such calculations would be invaluable for confirming its structure and understanding its spectroscopic signatures. For instance, the calculated IR spectrum would be expected to show a characteristic nitrile stretch. While computational spectroscopic data for many organic molecules are routinely reported, specific predicted spectroscopic parameters for this compound have not been published in the surveyed literature.

Applications of 2 9h Fluoren 2 Yl Propanenitrile in Advanced Materials and Synthetic Building Blocks

Development of Fluorescent Organic Materials

The inherent fluorescence of the fluorene (B118485) scaffold is a cornerstone of its application in organic materials. Compounds based on this structure are integral to the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes due to their high fluorescence quantum yields and stability. The electronic interplay between the fluorene and nitrile functionalities within 2-(9H-fluoren-2-yl)propanenitrile allows for the rational design of materials with specific optical and electronic characteristics.

Fabrication of Novel Nicotinonitrile-Based Fluorophores with Tunable Emission

A significant application of this compound is its use as a key precursor in the synthesis of highly substituted nicotinonitrile derivatives. These derivatives are a class of fluorophores known for their strong and tunable light emission. Through multicomponent domino reactions, this compound or its parent ketone can be condensed with aromatic aldehydes and an ammonium (B1175870) source to construct complex nicotinonitrile structures in a single pot.

The emission properties of these resulting fluorophores can be tuned by altering the substituents on the aromatic rings introduced during the multicomponent reaction. This structural modification allows for precise control over the electronic energy levels, leading to a spectrum of emission colors. Furthermore, the fluorescence of these fluorene-based systems exhibits strong solvatochromism, meaning their emission wavelength changes with the polarity of the solvent. nih.govgncl.cn For instance, certain fluorene-linked fluorophores show emission maxima ranging from 421 nm in nonpolar dioxane to 544 nm in polar methanol, covering a significant portion of the visible spectrum from deep blue to orange-red. nih.gov This tunability is critical for creating tailored materials for specific applications like OLED displays and solid-state lighting.

Table 1: Solvatochromic Properties of a Representative Fluorene-Linked Fluorophore

| Solvent | Emission Maximum (λem) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| Dioxane | 421 nm | 4400 | High |

| Methanol | 544 nm | - | High |

| Aqueous Buffer | 584 nm | 11400 | 0.27 |

Data adapted from studies on solvatochromic fluorene-linked nucleosides. nih.govresearchgate.net

Design of Environmentally Responsive Probes

The pronounced solvatochromism of fluorophores derived from this compound makes them ideal candidates for environmentally sensitive probes. nih.govrsc.org These "push-pull" molecules exhibit a significant change in their dipole moment upon photoexcitation, causing their fluorescence emission to be highly sensitive to the polarity and proticity of their immediate surroundings. nih.govrsc.org

This property has been harnessed to create fluorescent probes that can report on complex biological events. For example, fluorene-based solvatochromic fluorophores have been incorporated into DNA strands to monitor DNA-protein and DNA-lipid interactions. nih.govresearchgate.net The binding of a protein or lipid to the DNA alters the local environment of the probe, inducing a significant and detectable color shift in its fluorescence, which can sometimes be observed with the naked eye. nih.govresearchgate.net This sensitivity allows for real-time visualization and sensing of molecular interactions within complex biological systems. rsc.org

Versatility as a Synthetic Intermediate for Complex Architectures

Beyond its direct use in materials, this compound serves as a versatile building block for the synthesis of more elaborate molecular structures. Its functional groups—the reactive nitrile and the fluorene backbone—provide multiple points for chemical modification, enabling the construction of diverse and complex molecular frameworks.

Precursor in Multicomponent Reactions for Heterocyclic Systems

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. rsc.org this compound and its precursors are well-suited for these reactions. A notable example is the domino four-component reaction to synthesize nicotinonitrile derivatives, which are important heterocyclic systems.

This metal-free process typically involves the condensation of a fluorenyl ketone (like 1-(9H-fluoren-2-yl)ethanone), an aromatic aldehyde, a nitrile source, and ammonium acetate (B1210297) in refluxing acetic acid. The reaction proceeds through a cascade of imine formation, Knoevenagel condensation, Michael addition, and intramolecular cyclization to deliver the final heterocyclic product in high yields (75-98%) and purity. The ability to generate complex, polyfunctional molecules in a single step highlights the utility of the fluorenyl-propanenitrile scaffold in diversity-oriented synthesis. frontiersin.org

Table 2: Typical Four-Component Reaction for Nicotinonitrile Synthesis

| Component | Role | Example Reagent |

| Fluorenyl Ketone | Core Scaffold | 1-(9H-Fluoren-2-yl)ethanone |

| Aldehyde | Diversity Input | Aromatic Aldehydes |

| Nitrile | Ring Component | 3-(9H-Fluoren-2-yl)-3-oxopropanenitrile |

| Nitrogen Source | Ring Component | Ammonium Acetate |

| Conditions | Solvent/Temp | Acetic Acid / Reflux |

| Outcome | Product | Fluorene-substituted Nicotinonitrile |

Information sourced from synthetic protocols for fluorene derivatives.

Contribution to the Synthesis of Functional Molecular Frameworks

The use of this compound as an intermediate extends to the creation of large, functional molecular systems. Its derivatives have been incorporated into donor-π-acceptor (D-π-A) chromophores designed for nonlinear optical (NLO) applications. nih.gov In these frameworks, the fluorene unit acts as part of the π-conjugated bridge that connects an electron-donating group to an electron-accepting group, facilitating intramolecular charge transfer—a key requirement for NLO activity. nih.gov

Furthermore, the synthesis of fluorene-linked nucleosides for creating DNA probes demonstrates the integration of this scaffold into complex biomolecular frameworks. nih.govresearchgate.net These architecturally complex molecules combine the recognition properties of nucleobases with the sensitive reporting capabilities of the fluorene fluorophore, enabling advanced diagnostic and research tools. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-(9H-fluoren-2-yl)propanenitrile, and how do reaction conditions influence yield and purity?

The compound is synthesized via multicomponent domino reactions. A typical protocol involves:

- Reactants : 2-acetyl-9H-fluorene, aromatic aldehydes, 3-oxopropanenitrile derivatives, and ammonium acetate.

- Conditions : Acetic acid solvent under reflux (100–120°C, 4–6 hours), yielding nicotinonitrile derivatives .

- Optimization : Excess ammonium acetate (3.0 mmol) ensures efficient cyclization. Avoid chromatographic separation; precipitation in cold ethanol achieves >85% purity .

- Critical factors : Prolonged reflux reduces yield due to side reactions (e.g., decomposition of the nitrile group).

Q. How should researchers characterize the structural and functional groups of this compound derivatives?

- Spectroscopy : Use -NMR and -NMR to confirm nitrile (–C≡N) and fluorenyl proton environments. For example, fluorene protons appear as multiplets at δ 7.2–8.0 ppm .

- IR spectroscopy : Detect nitrile stretching vibrations at ~2200 cm and carbonyl (C=O) at ~1700 cm (if applicable) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for C _{14}N: 294.1157) .

Q. What safety precautions are critical when handling this compound?

- Hazards : Nitriles release toxic HCN upon decomposition. Use fume hoods, nitrile gloves, and eye protection.

- Storage : Keep in dry, ventilated containers at 2–8°C to prevent hydrolysis .

- Disposal : Neutralize with alkaline hydrogen peroxide before incineration .

Advanced Research Questions

Q. How do photophysical properties (e.g., absorption/emission) of this compound derivatives correlate with substituent effects?

- Key findings : Derivatives exhibit λ = 311–447 nm (UV-vis) and λ = 421–633 nm (fluorescence) in CHCl. The push-pull electronic system (fluorene donor, nitrile acceptor) enhances Stokes shifts .

- Substituent tuning : Electron-withdrawing groups (e.g., –NO) redshift λ, while electron-donating groups (e.g., –OCH) reduce quantum yields by 15–30% .

Q. What crystallographic tools are recommended for resolving structural ambiguities in fluorene-nitrile hybrids?

- Software : SHELXTL (Bruker AXS) or open-source SHELXL for small-molecule refinement. Use SHELXD for phase determination in twinned crystals .

- Parameters : High-resolution (<1.0 Å) X-ray data minimizes R-factor discrepancies. For disordered fluorene rings, apply restraints to bond lengths and angles .

Q. How can substituent positioning (e.g., biphenyl vs. pyrenyl) modulate optoelectronic properties in D-π-π-A systems?

- Case study : Replacing biphenyl at the 2-position (2-BAM) with 4-position (4-BAM) increases conjugation length, shifting λ from 493 nm to 633 nm. This is attributed to enhanced π-orbital overlap in the allylidene-malononitrile backbone .

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps; experimental validation via cyclic voltammetry confirms redox potentials .

Q. What strategies address contradictions in reaction yields or spectroscopic data across studies?

- Reproducibility checks : Verify solvent purity (e.g., anhydrous AcOH), stoichiometry (1:1:1 aldehyde/ketone/nitrile), and inert atmosphere (N) .

- Data normalization : Use internal standards (e.g., anthracene) for fluorescence quantum yield calculations to mitigate instrument variability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.